Calcium phenylglyoxylate

Catalog No.
S13139052
CAS No.
52009-50-4
M.F
C16H10CaO6
M. Wt
338.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium phenylglyoxylate

CAS Number

52009-50-4

Product Name

Calcium phenylglyoxylate

IUPAC Name

calcium;2-oxo-2-phenylacetate

Molecular Formula

C16H10CaO6

Molecular Weight

338.32 g/mol

InChI

InChI=1S/2C8H6O3.Ca/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5H,(H,10,11);/q;;+2/p-2

InChI Key

ANCMHDZMDGOGAX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)[O-].C1=CC=C(C=C1)C(=O)C(=O)[O-].[Ca+2]

Calcium phenylglyoxylate is an organic compound with the chemical formula C16H10CaO6C_{16}H_{10}CaO_6. It is a calcium salt derived from phenylglyoxylic acid, which is a member of the glyoxylate family. This compound features a calcium ion coordinated with two phenylglyoxylate anions, making it unique among similar compounds due to its dual coordination and potential applications in various fields, including pharmaceuticals and materials science.

Typical of carboxylic acid derivatives. Some notable reactions include:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide, leading to the formation of phenylacetaldehyde.
  • Redox Reactions: It can act as a reducing agent in various organic transformations, especially when subjected to strong oxidizing agents.

These reactions highlight its versatility in organic synthesis and potential for further functionalization.

Research indicates that calcium phenylglyoxylate exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. The compound's structure allows it to interact with biological membranes, potentially leading to cell membrane disruption in certain pathogens. Additionally, its derivatives are being explored for their roles in metabolic pathways, particularly those involving oxidative phosphorylation, which is crucial for ATP production in cells .

Several methods exist for synthesizing calcium phenylglyoxylate:

  • Direct Neutralization: Combining phenylglyoxylic acid with calcium carbonate or calcium hydroxide in aqueous solution results in the formation of calcium phenylglyoxylate.
  • Esterification Reaction: Phenylglyoxylic acid can be reacted with calcium alkoxide under controlled conditions to yield the corresponding calcium salt.
  • Solvent-Free Methods: Recent advancements have introduced solvent-free synthesis techniques that enhance yield and reduce environmental impact by utilizing solid-state reactions.

These methods provide a variety of pathways for producing calcium phenylglyoxylate efficiently.

Calcium phenylglyoxylate has several applications across different sectors:

  • Pharmaceuticals: Utilized as an intermediate in drug synthesis and as a potential therapeutic agent due to its biological properties.
  • Agriculture: Investigated for use as a plant growth regulator or pesticide due to its antimicrobial properties.
  • Materials Science: Employed in the development of novel materials, including polymers and coatings that require enhanced durability and resistance to degradation.

Interaction studies have shown that calcium phenylglyoxylate can form complexes with various metal ions, influencing its solubility and reactivity. These interactions can modify its biological activity, enhancing or diminishing its efficacy depending on the context. Furthermore, studies indicate potential synergistic effects when combined with other compounds, paving the way for novel formulations in therapeutic applications .

Calcium phenylglyoxylate shares similarities with other compounds such as:

CompoundFormulaUnique Features
Calcium acetateC4H6CaO4C_4H_6CaO_4Commonly used as a food additive
Calcium salicylateC15H10CaO5C_15H_{10}CaO_5Exhibits anti-inflammatory properties
Calcium benzoateC14H10CaO4C_{14}H_{10}CaO_4Used as a preservative

Uniqueness: Calcium phenylglyoxylate is distinct due to its dual coordination with phenylglyoxylate anions and its specific biological activities not commonly found in other calcium salts. Its potential applications in both medicinal chemistry and material sciences further differentiate it from similar compounds.

Calcium phenylglyoxylate is systematically identified as the calcium salt of phenylglyoxylic acid. Its IUPAC name is calcium 2-oxo-2-phenylacetate, reflecting the substitution of the carboxylic acid hydrogen in phenylglyoxylic acid with a calcium ion. The compound’s molecular formula, Ca(C₈H₅O₃)₂, arises from the coordination of one calcium cation (Ca²⁺) with two phenylglyoxylate anions. The phenylglyoxylate anion itself features a benzoyl group (-C₆H₅) bonded to a ketone (-C=O) and a carboxylate (-COO⁻) moiety, as represented by the SMILES notation C1=CC=C(C=C1)C(=O)C(=O)[O-].

The compound is registered under CAS 52009-50-4 and is structurally related to other phenylglyoxylate salts, such as sodium (CAS 43165-51-1) and potassium (CAS 63468-90-6) variants. These salts share the same anion but differ in cation coordination, which influences their solubility and stability. For instance, calcium’s divalent charge enhances lattice energy, often resulting in lower aqueous solubility compared to monovalent salts.

Historical Context of Discovery and Early Research

The synthesis of calcium phenylglyoxylate is intertwined with advancements in glyoxylic acid derivatives. Early research in the mid-20th century focused on hydrolysis and alcoholysis reactions of phenylglyoxylonitrile (C₆H₅COCN), a precursor to phenylglyoxylic acid and its salts. For example, hydration of phenylglyoxylonitrile with dilute sulfuric acid yielded phenylglyoxylic acid amide, which was subsequently converted to esters or salts through alcoholysis or neutralization. Calcium phenylglyoxylate likely emerged as a byproduct or intermediate in these processes, though specific historical records of its isolation are sparse.

In the 1970s, phenylglyoxylate salts gained attention in metabolic studies. The anion was identified as a human xenobiotic metabolite, particularly in styrene-exposed individuals, where it forms via the oxidation of mandelic acid. This discovery underscored its biological relevance and spurred interest in its coordination chemistry.

Significance in Coordination Chemistry and Industrial Chemistry

Calcium phenylglyoxylate exemplifies the interplay between carboxylate and ketone groups in metal-ligand interactions. The phenylglyoxylate anion acts as a bidentate ligand, coordinating to calcium via the carboxylate oxygen and the ketone oxygen. This coordination stabilizes the metal center and influences reactivity, making it a model compound for studying alkaline earth metal complexes.

Industrially, calcium phenylglyoxylate serves as a precursor in organic synthesis. For instance, it is implicated in the production of L-phenylglycine (L-phg), a non-proteinogenic amino acid used in antibiotics like virginiamycin and taxol. Microbial pathways employing engineered Escherichia coli strains convert phenylglyoxylate to L-phg via reductive amination, leveraging NADH-dependent enzymes such as leucine dehydrogenase. The calcium salt’s stability under fermentation conditions makes it preferable for large-scale biotransformations.

Additionally, calcium phenylglyoxylate is a key intermediate in agrochemical synthesis. It participates in cyclization reactions to yield heterocyclic compounds like 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one (metamitron), a herbicide. The salt’s insolubility in organic solvents facilitates its isolation during multi-step syntheses, enhancing process efficiency.

Hydrogen Bond Acceptor Count

6

Exact Mass

338.0103289 g/mol

Monoisotopic Mass

338.0103289 g/mol

Heavy Atom Count

23

UNII

663V2TTT5W

Related CAS

611-73-4 (Parent)

Dates

Modify: 2024-08-10

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